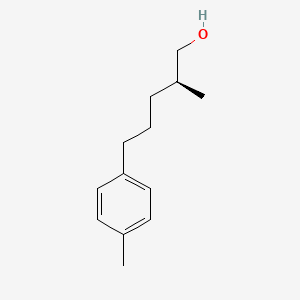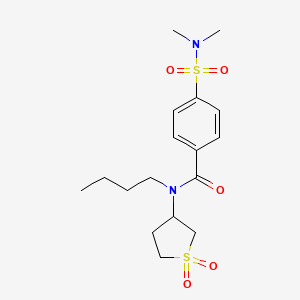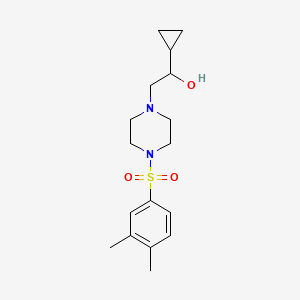
1-Cyclopropyl-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C17H26N2O3S and its molecular weight is 338.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzymatic Metabolism and Pharmaceutical Applications
The compound 1-Cyclopropyl-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol, due to its structural complexity, may have been investigated in contexts similar to those of structurally related compounds. For instance, the metabolism of a novel antidepressant, Lu AA21004, was studied to identify the cytochrome P450 enzymes involved in its oxidative metabolism. This research revealed multiple metabolic pathways involving CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6, demonstrating the compound's complex biotransformation in human liver microsomes and suggesting potential drug interaction and optimization avenues for related compounds (Hvenegaard et al., 2012).
Antibacterial and Antifungal Potentials
Research into novel piperazine derivatives, such as 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, showcases the compound's significant antimicrobial activities. These studies highlight the therapeutic potential of piperazine derivatives in combating bacterial and fungal pathogens, providing a foundation for further exploration into related compounds for antibacterial and antifungal applications (Rajkumar et al., 2014).
Anticancer and Antituberculosis Activities
Further research into [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives revealed significant anticancer and antituberculosis activities. This suggests that structural analogs, including this compound, might possess similar therapeutic potentials, underlining the importance of structural modifications in enhancing biological activity against cancer and tuberculosis (Mallikarjuna et al., 2014).
Synthetic and Medicinal Chemistry Contributions
The chemical synthesis and characterization of related piperazine derivatives emphasize the versatility and potential of piperazine-based compounds in medicinal chemistry. For example, the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol demonstrates the feasibility of producing structurally complex derivatives for pharmaceutical applications, paving the way for the development of new therapeutic agents (Jin-peng, 2013).
Mecanismo De Acción
Target of Action
It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating that the compound could potentially interact with multiple targets.
Mode of Action
Piperazine derivatives are known to interact with their targets in a variety of ways, often acting as agonists or antagonists . The specific interactions would depend on the exact structure of the compound and the target it is interacting with.
Biochemical Pathways
Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it can be inferred that this compound could potentially affect multiple biochemical pathways.
Result of Action
Given the potential therapeutic applications of the compound, it can be inferred that the compound could have significant effects at the molecular and cellular level.
Propiedades
IUPAC Name |
1-cyclopropyl-2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13-3-6-16(11-14(13)2)23(21,22)19-9-7-18(8-10-19)12-17(20)15-4-5-15/h3,6,11,15,17,20H,4-5,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESCLULKNGHWPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Chlorophenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2934853.png)
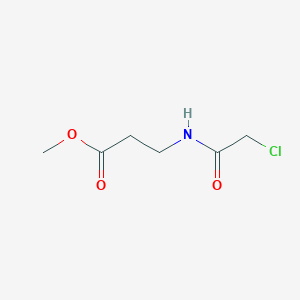
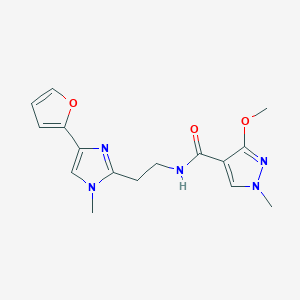
![N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetraazol-5-yl]cyclohexyl}-5-methyl-3-isoxazolamine](/img/structure/B2934858.png)


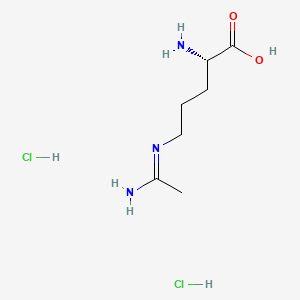
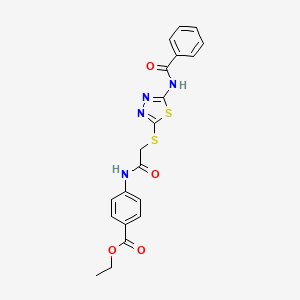
![N'-(3-fluoro-4-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2934866.png)

![5-amino-1-[(3-chlorophenyl)methyl]-n-(3-fluoro-4-methylphenyl)-1h-1,2,3-triazole-4-carboxamide](/img/structure/B2934869.png)
